

# Tba-354: A Technical Overview of a Next-Generation Nitroimidazole Antitubercular Agent

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

**Tba-354** is a potent, next-generation nitroimidazole derivative investigated for its activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. This document provides a comprehensive technical guide on **Tba-354**, summarizing its chemical properties, preclinical efficacy, and the experimental protocols used in its evaluation. Although its clinical development was discontinued due to observations of mild, reversible neurotoxicity, the data generated from its preclinical assessment remain valuable for the ongoing research and development of new antitubercular agents.[1][2][3]

## **Chemical Structure and Properties**

**Tba-354**, also known as SN31354, is chemically described as (6S)-2-nitro-6-[[6-[4-(trifluoromethoxy)phenyl]pyridin-3-yl]methoxy]-6,7-dihydro-5H-imidazo[2,1-b][4][5]oxazine.[1] Its fundamental chemical properties are detailed below.



| Property          | Value                                      |
|-------------------|--------------------------------------------|
| Molecular Formula | C19H15F3N4O5                               |
| Molecular Weight  | 436.34 g/mol                               |
| CAS Number        | 1257426-19-9                               |
| SMILES            | O=INVALID-LINKc1cn2CINVALID-LINK<br>OCc2n1 |
| InChI Key         | ZXSGSFMORAILEY-HNNXBMFYSA-N                |

## **Preclinical Efficacy and Pharmacokinetics**

**Tba-354** demonstrated significant bactericidal activity against both replicating and non-replicating Mycobacterium tuberculosis in vitro and showed promising efficacy in murine models of tuberculosis.[4][6]

## In Vitro Activity

The in vitro potency of **Tba-354** was evaluated against various strains of M. tuberculosis and other mycobacterial species.

| Organism/Strain                                    | MIC (µM)     | Reference |
|----------------------------------------------------|--------------|-----------|
| M. tuberculosis H37Rv<br>(replicating)             | <0.02 - 0.36 | [7]       |
| M. tuberculosis H37Rv (non-replicating, anaerobic) | 0.02         | [8]       |
| Drug-resistant clinical isolates                   | <0.02 - 0.36 | [7]       |
| M. bovis                                           | <0.179       | [7]       |
| M. kansasii                                        | 2.2          | [7]       |
| Other non-tuberculous mycobacteria                 | >11.5        | [7]       |



## In Vivo Efficacy in Murine Models

**Tba-354** was assessed in mouse models of both acute and chronic tuberculosis infection, demonstrating dose-dependent bactericidal activity.[4][6]

| Infection Model         | Dose          | Treatment<br>Duration | Reduction in<br>Lung CFU<br>(log10) | Reference |
|-------------------------|---------------|-----------------------|-------------------------------------|-----------|
| Acute                   | 100 mg/kg/day | 3 weeks               | >2.5                                | [6][9]    |
| Chronic                 | 100 mg/kg/day | 3 weeks               | ~2.0                                | [6][9]    |
| Chronic<br>(comparison) | 30 mg/kg/day  | 8 weeks               | Outperformed delamanid              | [5][8]    |

#### **Pharmacokinetic Profile in Mice**

Pharmacokinetic studies in BALB/c mice revealed that **Tba-354** possesses high bioavailability and a long elimination half-life, suggesting the potential for once-daily dosing.[4][5][6]

| Parameter             | Value (at 100 mg/kg oral<br>dose) | Reference |
|-----------------------|-----------------------------------|-----------|
| Cmax                  | ~10 μg/mL                         | [5]       |
| Tmax                  | ~8 hours                          | [5]       |
| AUC <sub>0-24</sub>   | ~180 μg·h/mL                      | [5]       |
| Bioavailability       | High                              | [4][6]    |
| Elimination Half-life | Long                              | [4][6]    |

#### **Mechanism of Action**

As a nitroimidazole, **Tba-354** is a prodrug that requires reductive activation by a bacterial-specific enzyme system. This process is crucial for its selective toxicity against M. tuberculosis.

## **Proposed Activation and Action Pathway**





#### Click to download full resolution via product page

Caption: Proposed mechanism of action for **Tba-354** in Mycobacterium tuberculosis.

## **Experimental Protocols**

The following are summaries of the key experimental methodologies employed in the preclinical evaluation of **Tba-354**.

## In Vitro Susceptibility Testing

- Method: Microplate Alamar Blue Assay (MABA) for replicating bacteria and Low-Oxygen-Recovery Assay (LORA) for non-replicating bacteria.
- Procedure (MABA):
  - Two-fold serial dilutions of Tba-354 were prepared in 96-well microplates.
  - A standardized inoculum of M. tuberculosis H37Rv was added to each well.
  - Plates were incubated for 7 days at 37°C.
  - Alamar Blue reagent was added, and plates were re-incubated.
  - A color change from blue to pink indicated bacterial growth. The Minimum Inhibitory
    Concentration (MIC) was defined as the lowest drug concentration that prevented this
    color change.
- Procedure (LORA):



- M. tuberculosis cultures were adapted to anaerobic conditions.
- The adapted bacteria were exposed to serial dilutions of Tba-354 under anaerobic conditions for 10 days.
- A sample from each well was transferred to a new plate with drug-free medium and incubated under aerobic conditions.
- Bacterial growth was assessed by measuring fluorescence after the addition of a viability indicator. The MIC was the lowest concentration of the drug that resulted in a significant reduction in fluorescence compared to the control.

#### **Murine Models of Tuberculosis Infection**

- Animals: Female BALB/c mice.
- Infection: Low-dose aerosol infection with M. tuberculosis H37Rv.
- Acute Infection Model:
  - Treatment was initiated 10 days post-infection.
  - Tba-354 was administered orally, once daily, for 3 weeks.
  - Lungs were harvested, homogenized, and plated on selective agar to determine the bacterial load (Colony Forming Units, CFU).
- Chronic Infection Model:
  - Treatment was initiated 6 weeks post-infection.
  - Tba-354 was administered orally, once daily, for 4 or 8 weeks.
  - Bacterial load in the lungs was determined as described for the acute model.

#### **Pharmacokinetic Studies in Mice**

Administration:



- Oral gavage for bioavailability studies.
- Intravenous bolus for determination of clearance and volume of distribution.
- Sample Collection: Blood samples were collected at various time points post-administration.
- Analysis: Plasma concentrations of Tba-354 were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[5]

### **Experimental Workflow for Preclinical Evaluation**



Click to download full resolution via product page

Caption: Preclinical development workflow for Tba-354.



#### Conclusion

**Tba-354** is a nitroimidazole with potent in vitro and in vivo activity against Mycobacterium tuberculosis. Its favorable pharmacokinetic profile highlighted its potential as a component of future tuberculosis treatment regimens. However, its clinical development was halted due to safety concerns. The extensive preclinical data, including detailed methodologies, provide a valuable resource for the continued development of new and improved drugs for tuberculosis.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. The downfall of TBA-354 a possible explanation for its neurotoxicity via mass spectrometric imaging PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tballiance.org [tballiance.org]
- 3. TBA-354 | Working Group for New TB Drugs [newtbdrugs.org]
- 4. In vitro and in vivo activities of the nitroimidazole TBA-354 against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro and In Vivo Activities of the Nitroimidazole TBA-354 against Mycobacterium tuberculosis PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. caymanchem.com [caymanchem.com]
- 8. journals.asm.org [journals.asm.org]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Tba-354: A Technical Overview of a Next-Generation Nitroimidazole Antitubercular Agent]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611181#what-is-the-chemical-structure-of-tba-354]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com